molecular formula C9H19N3O3 B13342298 (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid

Cat. No.: B13342298
M. Wt: 217.27 g/mol
InChI Key: GHZATQMRRZVQMB-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid involves the enzymatic modification of lysine residues The process begins with the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue in the eIF5A precursor proteinSubsequently, deoxyhypusine is hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant DNA technology to express the necessary enzymes (DHPS and DOHH) in microbial systems. These engineered microorganisms can then be cultured in bioreactors to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Spermidine: Used as the donor of the 4-aminobutyl moiety.

    Deoxyhypusine Synthase (DHPS): Catalyzes the transfer of the 4-aminobutyl moiety.

    Deoxyhypusine Hydroxylase (DOHH): Catalyzes the hydroxylation of deoxyhypusine.

Major Products

Scientific Research Applications

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects through the modification of eIF5A, a protein involved in translation elongation and termination. The modification involves the addition of a 4-aminobutyl moiety to a specific lysine residue, forming hypusine. This modification is essential for the activity of eIF5A, which in turn is crucial for protein synthesis and cell proliferation .

Biological Activity

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid, commonly referred to as glutamyl-putrescine, is a compound of significant interest in biochemical research due to its structural similarities to amino acids and its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C9_9H19_19N3_3O3_3
  • CAS Number : 94596-60-8

It is characterized by an amino acid backbone with an additional butyl amino group, which may influence its interaction with biological systems.

This compound exhibits several biological activities that are primarily attributed to its role as a modulator in neurotransmission and cellular signaling pathways. The compound is thought to interact with various receptors and enzymes involved in metabolic processes.

  • Neurotransmitter Modulation :
    • The compound has been shown to influence neurotransmitter release, particularly in the context of glutamate signaling pathways. Its structural similarity to glutamate suggests potential agonistic or antagonistic effects on glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
  • Cell Signaling :
    • Research indicates that this compound may play a role in cell signaling by modulating pathways associated with cell growth and apoptosis. This activity is particularly relevant in the context of cancer research, where compounds that can influence cell death pathways are of great interest.

Case Studies

  • Neuroprotective Effects :
    • A study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative damage, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
  • Antitumor Activity :
    • Another research effort focused on the antitumor properties of this compound, revealing that it inhibited the proliferation of various cancer cell lines. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and inhibition of cell cycle progression.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInfluences glutamate receptor activity
Neuroprotective EffectsReduces oxidative stress-induced neuronal death
Antitumor ActivityInhibits cancer cell proliferation

Properties

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

(4S)-4-amino-5-(4-aminobutylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H19N3O3/c10-5-1-2-6-12-9(15)7(11)3-4-8(13)14/h7H,1-6,10-11H2,(H,12,15)(H,13,14)/t7-/m0/s1

InChI Key

GHZATQMRRZVQMB-ZETCQYMHSA-N

Isomeric SMILES

C(CCNC(=O)[C@H](CCC(=O)O)N)CN

Canonical SMILES

C(CCNC(=O)C(CCC(=O)O)N)CN

Origin of Product

United States

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